

A Comparative Guide to CsPbI₃ and CsSnI₃ Perovskite Solar Cells for Researchers

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Compound of Interest

Compound Name: cesium;triiodide

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An in-depth analysis of the performance, stability, and fabrication of lead-based versus lead-free inorganic perovskite solar cells.

In the rapidly evolving field of photovoltaics, inorganic halide perovskites have emerged as a promising class of materials for next-generation solar cells. Among these, cesium lead iodide (CsPbI₃) and its lead-free counterpart, cesium tin iodide (CsSnI₃), are at the forefront of research due to their excellent optoelectronic properties. This guide provides a comprehensive comparison of their performance in solar cell applications, supported by experimental data, detailed methodologies, and visual representations of their structures and fabrication processes.

Performance Metrics: A Head-to-Head Comparison

The performance of CsPbI₃ and CsSnI₃ solar cells is evaluated based on several key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_{oc}), Short-Circuit Current Density (J_{sc}), and Fill Factor (FF). While CsPbI₃ has demonstrated higher efficiencies to date, significant progress is being made to close the gap with the more environmentally friendly CsSnI₃.

Recent studies have reported impressive efficiencies for CsPbI₃ solar cells, with some devices exceeding 21% and reaching as high as 23%.^{[1][2]} A notable achievement is a device with a high open-circuit voltage of 1.27 V and a PCE of 21.8%.^[3] However, the primary challenge for CsPbI₃ remains the instability of its desirable black photoactive phase at room temperature.^{[4][5][6]}

CsSnI₃, as a lead-free alternative, is gaining considerable attention. Certified efficiencies for CsSnI₃ solar cells have now surpassed 13.6%.^[7] Theoretical simulations suggest a significant potential for improvement, with some models predicting efficiencies of over 24% and even as high as 31%.^{[8][9]} The main obstacle for CsSnI₃ is the propensity of tin (Sn²⁺) to oxidize to Sn⁴⁺, which can negatively impact the device's stability and performance.^{[10][11]} A theoretical study on a bilayer solar cell design incorporating both CsPbI₃ and CsSnI₃ has shown the potential to achieve a remarkable efficiency of 29.61%, highlighting the unique advantages of each material.^[12]

For a clearer comparison, the following tables summarize the key performance parameters reported for both CsPbI₃ and CsSnI₃ solar cells in recent literature.

Table 1: Performance of CsPbI₃ Solar Cells

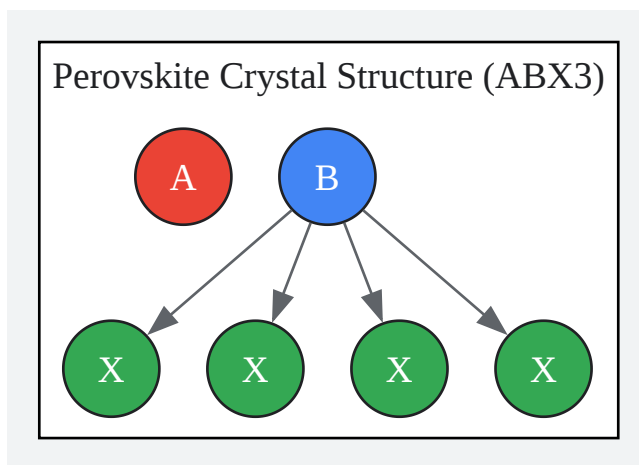
PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Ref.
21.8	1.27	-	-	[3]
>18	-	-	-	[13]
14.1	-	-	-	[14]
10.2	1.0	15.5	66	
23 (review)	-	-	-	[2]

Table 2: Performance of CsSnI₃ Solar Cells

PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Ref.	:--- :--- :--- :---	[8] 24.73 (sim.)						
0.872	33.99	83.46	[8]	31.09 (sim.)	1.15	30.47	88.48	12.62	- - -	7.50	0.45	
24.85	67	[10]	13.68 (certified)	- - -								

Crystal Structure and Device Architecture

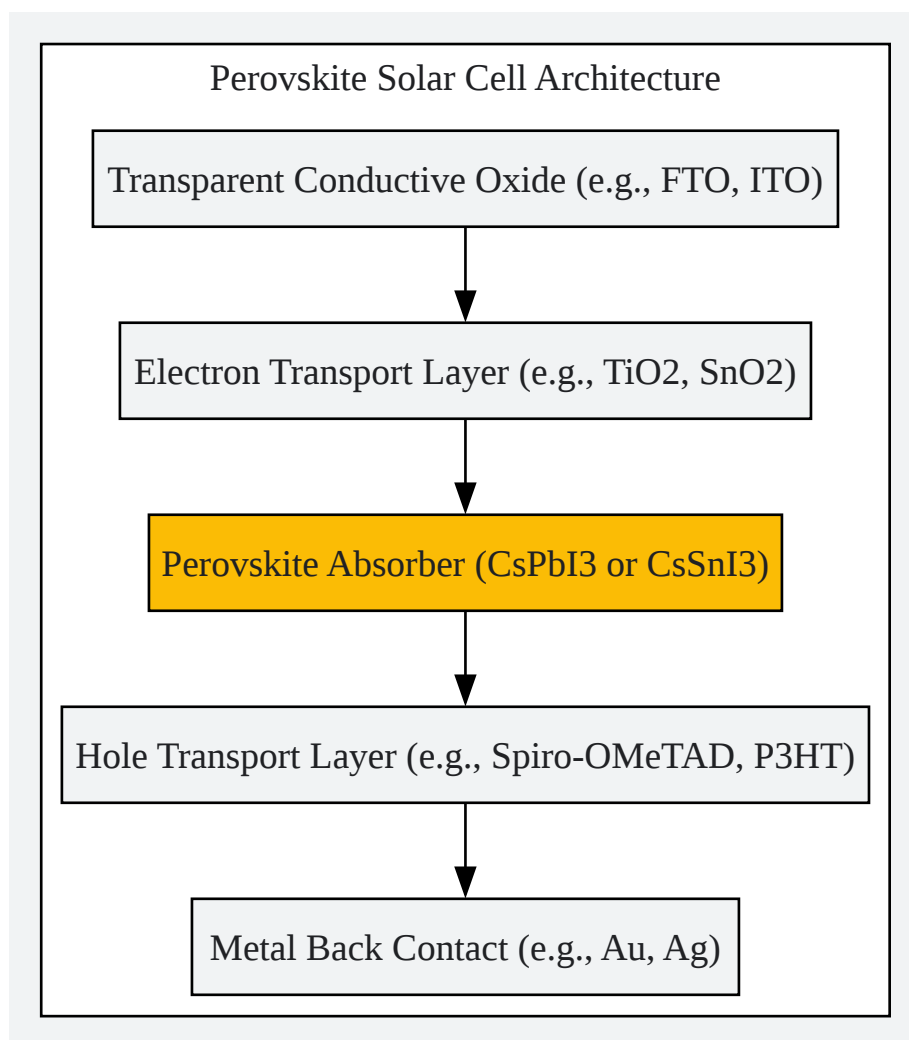
The fundamental crystal structure of both CsPbI₃ and CsSnI₃ is the perovskite ABX₃ structure. In this configuration, the 'A' site is occupied by a cesium cation (Cs⁺), the 'B' site by either a lead (Pb²⁺) or tin (Sn²⁺) cation, and the 'X' site by an iodide anion (I⁻). The 'B' and 'X' ions form a network of corner-sharing octahedra.



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Caption: Generalized ABX₃ perovskite crystal structure.

A typical perovskite solar cell consists of a multi-layered structure designed to efficiently convert light into electricity. The core of the device is the perovskite absorber layer, which is sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). These layers facilitate the separation and transport of photogenerated charge carriers to their respective electrodes.



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Caption: A standard n-i-p planar perovskite solar cell architecture.

Experimental Protocols

The fabrication and characterization of perovskite solar cells involve a series of precise steps. Below are generalized protocols for solution-based fabrication and standard characterization techniques.

One-Step Solution-Based Fabrication of Perovskite Layer

This method involves depositing a precursor solution containing both the 'A' and 'B' site cations and the halide anions in a single step.

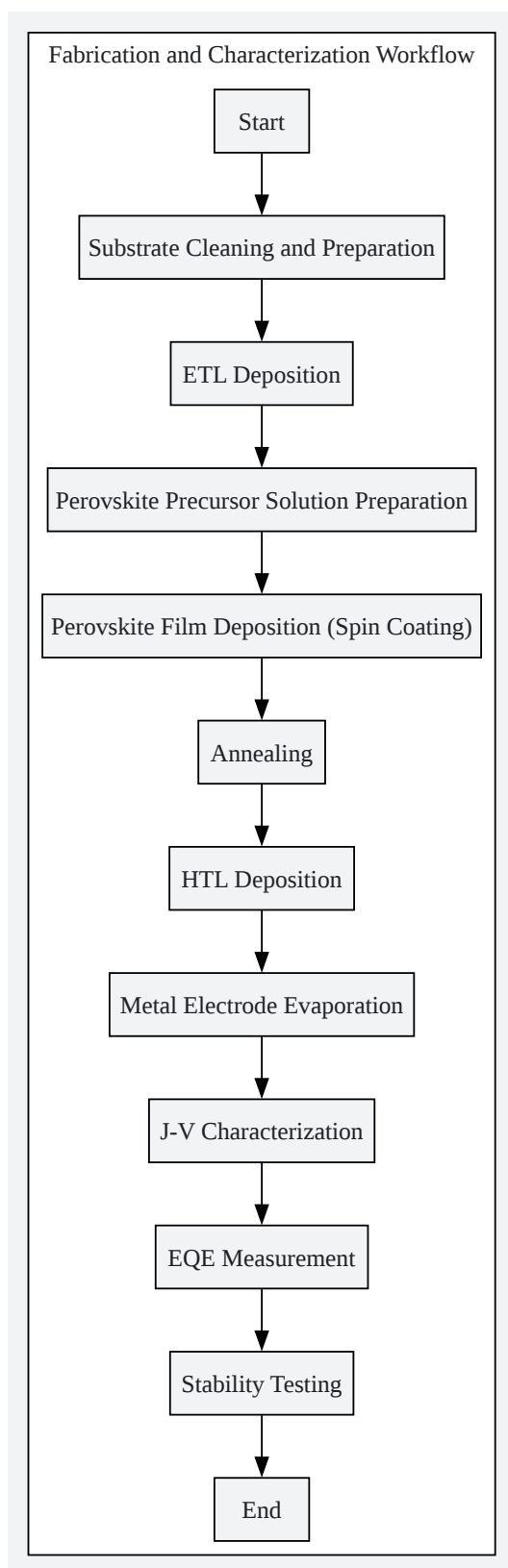
- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the wettability of the surface.
- **ETL Deposition:** An electron transport layer, such as a compact layer of TiO_2 or SnO_2 , is deposited onto the cleaned substrate. This can be done by various methods, including spin coating, spray pyrolysis, or atomic layer deposition.
- **Perovskite Precursor Solution Preparation:** For CsPbI_3 , cesium iodide (CsI) and lead iodide (PbI_2) are dissolved in a suitable organic solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). For CsSnI_3 , CsI and tin(II) iodide (SnI_2) are used, often with additives like SnF_2 to inhibit the oxidation of Sn^{2+} .
- **Perovskite Film Deposition:** The precursor solution is spin-coated onto the ETL-coated substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox). During the spinning process, an anti-solvent (e.g., chlorobenzene, toluene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
- **Annealing:** The film is then annealed at a specific temperature and for a set duration to promote crystal growth and remove any residual solvent. The annealing parameters are critical for achieving the desired perovskite phase and morphology.
- **HTL Deposition:** A hole transport layer, such as Spiro-OMeTAD, is deposited on top of the perovskite layer by spin coating. The HTL solution often contains additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity and device performance.
- **Electrode Deposition:** Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Solar Cell Performance

- **Current Density-Voltage (J-V) Measurement:** The primary characterization technique is the J-V measurement, performed under simulated sunlight (AM 1.5G, 100 mW/cm^2). From the J-V curve, the key performance parameters (PCE, V_{oc} , J_{sc} , and FF) are extracted. It is crucial to

perform both forward and reverse voltage sweeps to assess any hysteresis in the device, which is common in perovskite solar cells.

- **External Quantum Efficiency (EQE):** EQE, also known as incident photon-to-current conversion efficiency (IPCE), measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy. Integrating the EQE spectrum with the solar spectrum provides a way to calculate the J_{sc} , which should be consistent with the value obtained from the J-V measurement.
- **Stability Measurement:** To assess the operational stability, the solar cell is held at its maximum power point (MPP) under continuous illumination, and the PCE is monitored over time. Stability is also evaluated by storing the devices under specific environmental conditions (e.g., controlled humidity and temperature) and measuring their performance periodically.



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Caption: A generalized workflow for the fabrication and characterization of perovskite solar cells.

Conclusion and Future Outlook

Both CsPbI₃ and CsSnI₃ hold significant promise for the future of solar energy. CsPbI₃ currently leads in terms of demonstrated power conversion efficiency, but its long-term stability remains a critical hurdle to overcome. On the other hand, CsSnI₃ offers the significant advantage of being lead-free, a crucial factor for environmental sustainability and large-scale commercialization. While its efficiency is currently lower than that of its lead-based counterpart, ongoing research into material engineering and device optimization is rapidly improving its performance and stability.

For researchers and professionals in the field, the choice between CsPbI₃ and CsSnI₃ will depend on the specific application and research goals. Further innovation in areas such as additive engineering, interface passivation, and novel device architectures will be key to unlocking the full potential of both these fascinating materials and paving the way for a new generation of high-efficiency, stable, and sustainable solar cell technologies.

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